molecular formula C22H25N3O5 B557454 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 201485-17-8

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

Cat. No. B557454
M. Wt: 411.5 g/mol
InChI Key: VJZUCXPETVPQIB-IBGZPJMESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .


Chemical Reactions Analysis

This compound is used for preparing stapled peptides by ring closing metathesis . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. More detailed information about its physical and chemical properties is not available in the search results.

Scientific Research Applications

Biosynthesis and Industrial Importance of Phenolic Compounds

Phenolic compounds, like Syringic acid (SA), demonstrate a wide range of therapeutic applications due to their strong antioxidant activity, which may confer beneficial effects for human health. Such compounds are synthesized via the shikimic acid pathway in plants and have significant biomedical and industrial applications including bioremediation, photocatalytic ozonation, and laccase-based catalysis (Cheemanapalli et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the effects of carboxylic acids on microbial inhibitors is crucial for metabolic engineering strategies aimed at improving industrial performance. Carboxylic acids, such as hexanoic and lauric acids, impact E. coli and S. cerevisiae by damaging the cell membrane and decreasing the microbial internal pH, highlighting the importance of engineering robust strains for industrial applications (Jarboe et al., 2013).

Role of β-Alanine in Plants

β-Alanine, a non-proteinogenic amino acid, plays a unique role in plants, such as being involved in the synthesis of pantothenate (vitamin B5), lignin biosynthesis, and acting as an osmoprotective compound. Understanding its biosynthesis, metabolism, and role can inform research on analogous compounds and their potential applications in biotechnology and agriculture (Parthasarathy et al., 2019).

Functionalization of Quantum Dots with Amino Acids

The functionalization of carbon-based quantum dots with amino acids can enhance their electronic and optical properties, making them suitable for a variety of applications including sensors and energy storage systems. This demonstrates the versatility of amino acids in nanotechnology and materials science, potentially relevant to the compound of interest (Ravi et al., 2021).

TOAC in Peptide Studies

The paramagnetic amino acid TOAC has applications in studying peptides' backbone dynamics and secondary structure, utilizing techniques like EPR spectroscopy and NMR. This highlights the utility of amino acid derivatives in biochemical research, particularly in understanding peptide-protein interactions (Schreier et al., 2012).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZUCXPETVPQIB-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427177
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

CAS RN

201485-17-8
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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